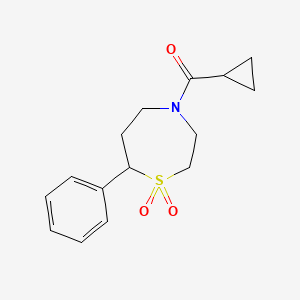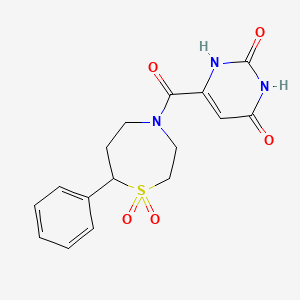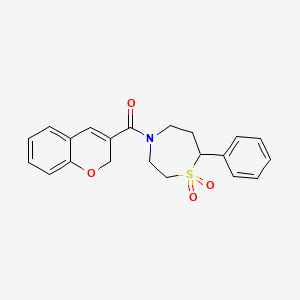
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one (DMPE) is an organic compound that has been studied and used in various scientific research applications. It is a derivative of phenol, which is a widely used aromatic compound found in many products. DMPE can be synthesized in the laboratory and has been used in a variety of research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for cytochrome P450 enzymes, as a model compound for studying the kinetics of enzyme-catalyzed reactions, and as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). It has also been used to study the effects of environmental pollutants on the body, as well as to study the effects of certain drugs on the body.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one is not fully understood, but it is believed that it acts as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the reaction from occurring. It is also thought to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of certain drugs and environmental pollutants. It has also been shown to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). Its ability to act as a substrate for cytochrome P450 enzymes is also advantageous in biochemical and physiological studies. However, the limited amount of research on the biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one means that its use in laboratory experiments is limited.
Direcciones Futuras
Of research involving 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one include further studies on its biochemical and physiological effects, as well as its potential applications as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). Other research could focus on its potential applications as a substrate for cytochrome P450 enzymes, as well as its potential use in the development of new drugs and environmental pollutants. Additionally, further research could focus on its potential use in the development of new laboratory techniques and methods.
Métodos De Síntesis
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,4-dihydroxybenzaldehyde and 2,6-dimethylmorpholine in a 1:1 molar ratio in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at 80°C for 8 hours, resulting in the formation of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one. The second step involves the purification of the product, which can be done by recrystallization from a mixture of ethanol and water.
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-15(7-10(2)19-9)8-14(18)12-4-3-11(16)5-13(12)17/h3-5,9-10,16-17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAJRANYCPYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)



![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6424764.png)
![3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6424777.png)
![3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6424784.png)